Cas no 2171736-00-6 (2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}pent-4-ynoic acid)

2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}pent-4-ynoic acid 化学的及び物理的性質
名前と識別子
-
- 2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}pent-4-ynoic acid
- EN300-1566186
- 2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-4-yl]formamido}pent-4-ynoic acid
- 2171736-00-6
-
- インチ: 1S/C25H22N4O5/c1-3-8-21(24(31)32)26-23(30)19-13-29(2)28-22(19)27-25(33)34-14-20-17-11-6-4-9-15(17)16-10-5-7-12-18(16)20/h1,4-7,9-13,20-21H,8,14H2,2H3,(H,26,30)(H,31,32)(H,27,28,33)
- InChIKey: YXDAKNQAOXGYMY-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1C(C(NC(C(=O)O)CC#C)=O)=CN(C)N=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 458.15901982g/mol
- どういたいしつりょう: 458.15901982g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 34
- 回転可能化学結合数: 8
- 複雑さ: 803
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 123Ų
2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}pent-4-ynoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1566186-0.25g |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-4-yl]formamido}pent-4-ynoic acid |
2171736-00-6 | 0.25g |
$3099.0 | 2023-06-04 | ||
Enamine | EN300-1566186-50mg |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-4-yl]formamido}pent-4-ynoic acid |
2171736-00-6 | 50mg |
$2829.0 | 2023-09-24 | ||
Enamine | EN300-1566186-100mg |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-4-yl]formamido}pent-4-ynoic acid |
2171736-00-6 | 100mg |
$2963.0 | 2023-09-24 | ||
Enamine | EN300-1566186-500mg |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-4-yl]formamido}pent-4-ynoic acid |
2171736-00-6 | 500mg |
$3233.0 | 2023-09-24 | ||
Enamine | EN300-1566186-0.5g |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-4-yl]formamido}pent-4-ynoic acid |
2171736-00-6 | 0.5g |
$3233.0 | 2023-06-04 | ||
Enamine | EN300-1566186-2.5g |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-4-yl]formamido}pent-4-ynoic acid |
2171736-00-6 | 2.5g |
$6602.0 | 2023-06-04 | ||
Enamine | EN300-1566186-1000mg |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-4-yl]formamido}pent-4-ynoic acid |
2171736-00-6 | 1000mg |
$3368.0 | 2023-09-24 | ||
Enamine | EN300-1566186-5000mg |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-4-yl]formamido}pent-4-ynoic acid |
2171736-00-6 | 5000mg |
$9769.0 | 2023-09-24 | ||
Enamine | EN300-1566186-10000mg |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-4-yl]formamido}pent-4-ynoic acid |
2171736-00-6 | 10000mg |
$14487.0 | 2023-09-24 | ||
Enamine | EN300-1566186-1.0g |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-4-yl]formamido}pent-4-ynoic acid |
2171736-00-6 | 1g |
$3368.0 | 2023-06-04 |
2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}pent-4-ynoic acid 関連文献
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
2. Back matter
-
Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}pent-4-ynoic acidに関する追加情報
Introduction to 2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}pent-4-ynoic acid (CAS No. 2171736-00-6)
2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}pent-4-ynoic acid, identified by its CAS number 2171736-00-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a pentynoic acid core appended with a formamido group linked to a pyrazole moiety. The presence of a fluoren-9-ylmethoxycarbonyl substituent further enhances its molecular complexity, making it a promising candidate for various biochemical applications.
The structural design of 2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}pent-4-ynoic acid incorporates several key functional groups that contribute to its unique reactivity and potential biological activity. The pyrazole ring, known for its stability and versatility in drug design, serves as a scaffold for further derivatization. The formamido group introduces a polar moiety that can interact with biological targets, while the pentynoic acid backbone provides a hydrophobic anchor, facilitating membrane interactions or binding to specific receptors.
Recent advancements in medicinal chemistry have highlighted the importance of multifunctional molecules that can modulate multiple biological pathways simultaneously. The combination of the fluoren-9-ylmethoxycarbonyl group, which is often used as a protecting group in peptide synthesis but also exhibits photophysical properties, with the pyrazole and pentynoic acid components, makes this compound an intriguing subject for research. Studies have shown that such hybrid structures can exhibit enhanced binding affinity and selectivity towards therapeutic targets, thereby improving drug efficacy and reducing side effects.
In the context of drug discovery, the synthesis of 2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-yformamido}pent4'-ynoic acid represents a significant step forward in designing novel pharmacophores. The compound's ability to serve as a building block for more complex derivatives is particularly valuable. Researchers have been exploring its potential as an intermediate in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The pyrazole moiety, in particular, is known to interact with ATP-binding sites in kinases, making it an ideal candidate for developing small-molecule inhibitors.
The fluoren scaffold in this compound not only contributes to its structural complexity but also offers advantages in terms of pharmacokinetics. Fluorene derivatives are known for their favorable solubility and metabolic stability, which can enhance drug bioavailability. This characteristic is particularly important for oral formulations, where poor solubility often limits therapeutic efficacy. Additionally, the presence of the methyl group on the pyrazole ring can influence electronic properties, potentially altering binding interactions with biological targets.
Recent computational studies have demonstrated that 2-{3-{((9H-fluoren9'yl)methoxycarbonyl}amino)-1-methyl-lH-pyrazol4'ylformamido}pent4'-ynoic acid can be optimized for better pharmacological properties through structural modifications. By leveraging molecular modeling techniques, researchers have identified key residues that could be targeted to enhance binding affinity or selectivity. These insights are being used to guide the development of next-generation inhibitors with improved therapeutic profiles.
The compound's potential extends beyond kinase inhibition. Its unique structural features make it suitable for exploring interactions with other enzyme families and receptors involved in metabolic disorders, neurodegenerative diseases, and infectious diseases. For instance, the formamido group can serve as a linker for further functionalization, allowing chemists to attach additional moieties that could modulate specific biological pathways. This flexibility makes 2-{3-{((9H-fluorenylmethoxycarbonyl)amino)-1-methyl-lH-pyrazol4'ylformamido}pent4'-ynoic acid a versatile tool in drug discovery pipelines.
In summary, 2{3{-((9H-fluorenylmethoxycarbonyl)amin0)-1-methyl-lH-pyrazol4'ylformamid0}pent4'-yn0ic acld (CAS No. 2171736--00--6) stands out as a promising candidate in pharmaceutical research due to its complex structure and multifunctional nature. Its potential applications in developing novel therapeutics are vast, ranging from oncology to metabolic diseases. As research continues to uncover new ways to harness its chemical properties, this compound is poised to play a significant role in advancing drug discovery efforts worldwide.
2171736-00-6 (2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}pent-4-ynoic acid) 関連製品
- 2757951-11-2(4-Bromo-2-fluorophenyl 4-methylbenzene-1-sulfonate)
- 37710-81-9(TC AQP1 1)
- 897621-09-9(5-chloro-2-methoxy-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}benzamide)
- 136605-78-2(1-(2-cyclopropylphenyl)piperazine)
- 921837-61-8(N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-(2-methylphenoxy)acetamide)
- 1361610-68-5(Methyl 6-methoxy-3-(2,3,4-trichlorophenyl)picolinate)
- 54385-33-0(Diallylacetic Acid Methyl Ester)
- 779341-20-7(3-(4-aminophenyl)phenol)
- 2137692-11-4(Morpholine, 3-(trichloromethyl)-)
- 2680733-14-4(4-Chloro-2-acetamido-6-methoxybenzoic acid)




